1,1,5,5-Tetramethyl-biguanide
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Description
1,1,5,5-Tetramethyl-biguanide is a derivative of biguanide, a class of compounds that has found broad applications such as reaction catalysts, organic strong bases, ligands for metal complexation, or versatile starting materials in organic synthesis for the preparation of nitrogen-containing heterocycles . It contains a total of 25 bonds; 10 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 guanidine derivative, 1 primary amine (aliphatic), and 2 tertiary amines (aliphatic) .
Synthesis Analysis
Biguanides can be obtained from the reaction of dicyandiamide with ammonia, via a Pinner-type process . The synthesis of biguanides via the addition of guanidines to alkyl- and arylcyanamides has also been reported .Molecular Structure Analysis
The molecular structure of this compound includes 10 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 guanidine derivative, 1 primary amine (aliphatic), and 2 tertiary amines (aliphatic) . High-quality images of its 3D molecular structure, molecular surface, and molecular orbitals have been created .Chemical Reactions Analysis
Biguanides are precursors to several heterocycles such as 1,3,5-triazines, pyrimidines, boron heterocycles, and benzo[f]quinazolines .Physical And Chemical Properties Analysis
Biguanides are air-stable polynitrogenated compounds composed of two guanidine units bound by a common nitrogen atom . They are polar and hydrophilic compounds, highly soluble in aqueous media due to their chemical structure composed of two imino and three amino groups in tautomerism .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(N,N-dimethylcarbamimidoyl)-1,1-dimethylguanidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N5/c1-10(2)5(7)9-6(8)11(3)4/h1-4H3,(H3,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPJCOUGXXPPSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=NC(=N)N(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C(=N/C(=N)N(C)C)/N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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